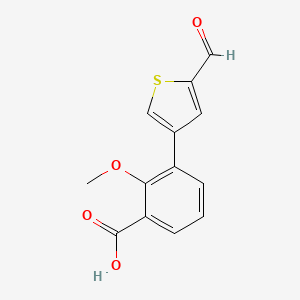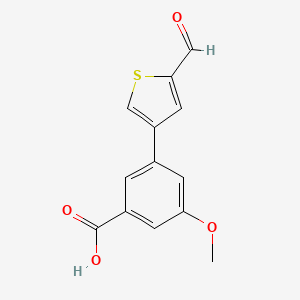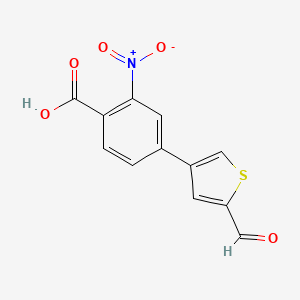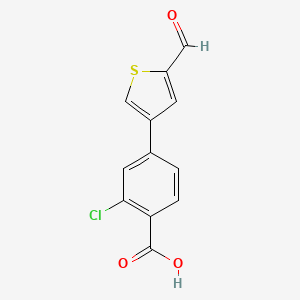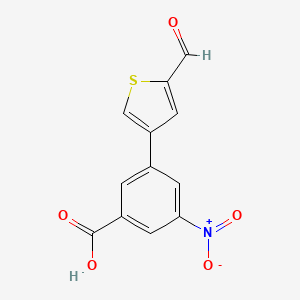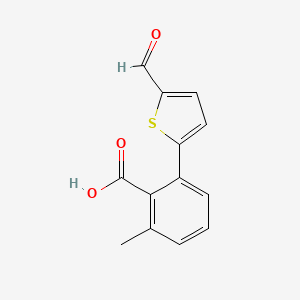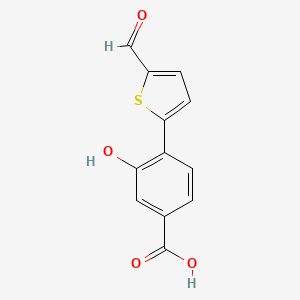
2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95% (FTMBA) is an organic compound with a molecular formula C10H9O2S. It is a colorless solid that is soluble in methanol, ethanol, and other polar solvents. FTMBA is used as a reagent in organic synthesis and has been studied for its potential applications in the pharmaceutical industry.
Aplicaciones Científicas De Investigación
2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95% has been studied for its potential applications in the pharmaceutical industry, particularly as an inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an important enzyme in the metabolism of folic acid and its inhibition can lead to the inhibition of cell growth. 2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95% has also been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Mecanismo De Acción
2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95% is believed to act as an inhibitor of DHFR and acetylcholinesterase by binding to the active sites of these enzymes, thus preventing them from catalyzing their respective reactions. 2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95% also appears to have some antioxidant properties, which may be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
The inhibition of DHFR by 2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95% can lead to the inhibition of cell growth, which may be beneficial in the treatment of certain diseases. 2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95% has also been shown to have antioxidant properties, which may be beneficial in the treatment of inflammation and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95% is a relatively inexpensive and easily accessible compound, making it an attractive reagent for laboratory experiments. However, 2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95% is a relatively unstable compound and can decompose in the presence of light or heat, making it unsuitable for long-term storage.
Direcciones Futuras
Future research on 2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95% could focus on its potential applications in the pharmaceutical industry, such as the development of new drugs that target DHFR and acetylcholinesterase. Additionally, further research could be conducted to explore the potential therapeutic benefits of 2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95%, such as its antioxidant properties. Finally, further research could be conducted to explore the potential safety and toxicity of 2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95% in humans and other organisms.
Métodos De Síntesis
2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 5-methylbenzoic acid with thiophenol in the presence of sulfuric acid and pyridine to form 2-thiophen-2-yl-5-methylbenzoic acid. The second step involves the reaction of the acid with formaldehyde in the presence of sodium hydroxide to form 2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95%.
Propiedades
IUPAC Name |
2-(5-formylthiophen-2-yl)-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3S/c1-8-2-4-10(11(6-8)13(15)16)12-5-3-9(7-14)17-12/h2-7H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIIMVLNZQOKKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(S2)C=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689496 |
Source


|
| Record name | 2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261962-08-6 |
Source


|
| Record name | 2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


